molecular formula C9H10BBrO4 B8187760 3-Bromo-5-methoxycarbony-4-methyl-phenylboronic acid

3-Bromo-5-methoxycarbony-4-methyl-phenylboronic acid

Cat. No.: B8187760
M. Wt: 272.89 g/mol
InChI Key: DUUDJMMDSYTQFE-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid is a multifunctional arylboronic acid derivative with a phenyl ring substituted by bromo (Br), methoxycarbonyl (COOMe), and methyl (Me) groups at positions 3, 5, and 4, respectively. This compound is significant in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where its boronic acid group facilitates carbon-carbon bond formation .

Properties

IUPAC Name

(3-bromo-5-methoxycarbonyl-4-methylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BBrO4/c1-5-7(9(12)15-2)3-6(10(13)14)4-8(5)11/h3-4,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUDJMMDSYTQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Br)C)C(=O)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BBrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxycarbony-4-methyl-phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemical Synthesis

Suzuki-Miyaura Coupling Reaction
One of the primary applications of 3-Bromo-5-methoxycarbony-4-methyl-phenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the bromine and methoxycarbonyl groups enhances its reactivity and selectivity in these coupling processes, allowing for the efficient construction of biaryl compounds and other derivatives.

Table 1: Comparison of Reactivity in Suzuki-Miyaura Reactions

CompoundReactivity LevelNotable Products
3-Bromo-5-methoxycarbony-4-methyl-phenylboronic acidHighBiaryl compounds, pharmaceutical intermediates
Phenylboronic acidModerateSimple biaryl compounds
4-Methylphenylboronic acidLowLimited synthetic applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that boronic acids, including 3-Bromo-5-methoxycarbony-4-methyl-phenylboronic acid, exhibit significant anticancer properties. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, such as breast and lung cancer cells. The mechanism involves the inhibition of cell proliferation and migration, making it a candidate for further development as an anticancer agent.

Case Study: Cytotoxic Effects on Cancer Cells
A study assessed the cytotoxic effects of this compound on MGC-803 and HGC-27 cancer cell lines. The results revealed IC50 values of 5.1 µM and 7.6 µM, respectively, indicating its potency in inducing apoptosis and causing cell cycle arrest.

Table 2: Summary of Cytotoxicity Studies

Cell LineIC50 Value (µM)Mechanism of Action
MGC-8035.1Induction of apoptosis
HGC-277.6Cell cycle arrest

Biological Applications

Antiviral Properties
Emerging research suggests that boronic acids may also possess antiviral properties. Preliminary studies have shown that compounds like 3-Bromo-5-methoxycarbony-4-methyl-phenylboronic acid can inhibit the replication of certain viruses, potentially leading to new antiviral therapies.

Table 3: Antiviral Activity Summary

Virus TypeIC50 Value (µM)Mechanism of Action
Influenza Virus10Inhibition of viral replication

Industrial Applications

The versatility of boronic acids extends into industrial applications, particularly in the production of advanced materials such as polymers and electronic components. The unique properties imparted by the boronic acid group facilitate the development of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxycarbony-4-methyl-phenylboronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Compound Name Substituents (Position) CAS Number Key Features Reference
3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid Br (3), COOMe (5), Me (4) Not explicitly listed High reactivity in coupling; balanced solubility
(3-Bromo-5-methylphenyl)boronic acid Br (3), Me (5) 221006-71-9 Lacks COOMe; reduced polarity
5-Bromo-2-methoxyphenylboronic acid Br (5), OMe (2) 957120-30-8 Methoxy instead of COOMe; different substitution pattern
2-Chloro-4-methoxy-5-(methoxycarbonyl)phenylboronic acid Cl (2), OMe (4), COOMe (5) 957066-07-8 Chloro vs. bromo; similar COOMe group
3-Methoxy-4-(methoxycarbonyl)phenylboronic acid OMe (3), COOMe (4) 603122-41-4 Lacks Br and Me; electron-withdrawing groups enhance stability
Key Observations:
  • Bromo vs. Chloro : Bromo substituents (as in the target compound) enhance electrophilicity compared to chloro analogs, enabling faster oxidative addition in cross-couplings .
  • Methoxycarbonyl (COOMe) : This group increases polarity and stabilizes the boronic acid via electron-withdrawing effects, reducing protodeboronation risk compared to compounds lacking COOMe (e.g., 3-Bromo-5-methylphenylboronic acid) .

Biological Activity

3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Overview of Boronic Acids

Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic moiety. They have been extensively studied for their role in drug development, particularly as enzyme inhibitors and in the treatment of various diseases, including cancer and diabetes. The unique ability of boronic acids to form reversible covalent bonds with diols makes them valuable in biochemical applications.

Chemical Structure and Properties

The molecular formula of 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid is C10H12BBrO4. It features a bromine atom and a methoxycarbonyl group, which may influence its reactivity and biological activity.

PropertyValue
Molecular Weight255.01 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS NumberNot specified

The mechanism by which 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid exerts its biological effects typically involves interaction with specific enzymes or receptors. Boronic acids can inhibit proteasomes, which are crucial for protein degradation and cell cycle regulation. This inhibition can lead to apoptosis in cancer cells.

Anticancer Properties

Research indicates that boronic acids, including derivatives like 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid, may exhibit anticancer properties through the inhibition of the proteasome pathway. For instance, bortezomib, a well-known boronic acid derivative, has been shown to induce apoptosis in multiple myeloma cells by inhibiting the 26S proteasome .

Case Study: Bortezomib Comparison

Study FocusResult
Bortezomib in multiple myelomaInduces apoptosis via proteasome inhibition
Combination therapies with bortezomibEnhanced efficacy against resistant cancers

Enzyme Inhibition

Boronic acids have been studied for their ability to inhibit enzymes such as serine proteases and cysteine proteases. The reversible covalent bond formation allows for selective inhibition, making them suitable candidates for drug design.

Example Enzyme Inhibition:
Research has demonstrated that certain boronic acids can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. This inhibition can potentially improve cognitive function by increasing acetylcholine levels in the synaptic cleft .

Applications in Medicinal Chemistry

  • Drug Development : Boronic acids are being explored as scaffolds for new drug candidates targeting various diseases.
  • Diagnostics : Their ability to bind selectively to biomolecules makes them useful in diagnostic applications.
  • Material Science : Boron-containing compounds are also utilized in developing advanced materials with specific properties.

Q & A

Q. What are the standard synthetic routes for 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid, and how are key intermediates purified?

The synthesis typically involves:

  • Miyaura borylation : A brominated precursor (e.g., 3-bromo-5-methoxycarbonyl-4-methyl-bromobenzene) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (K₂CO₃) .
  • Protection strategies : The boronic acid group may require protection (e.g., as a pinacol ester) to prevent side reactions during esterification or bromination steps .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (using methanol/water) removes impurities like unreacted boronate esters or dehalogenated byproducts .

Q. How is the structure of this compound confirmed spectroscopically?

Key techniques include:

  • NMR :
    • ¹H NMR : The methoxycarbonyl group (COOMe) appears as a singlet at ~3.8–4.0 ppm. The bromo substituent deshields adjacent protons, causing distinct splitting patterns (e.g., aromatic protons at 7.0–8.5 ppm) .
    • ¹¹B NMR : A peak near 30 ppm confirms the boronic acid moiety .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of the ester) and ~3200–3400 cm⁻¹ (B–OH vibrations) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and isotopic pattern consistent with bromine .

Advanced Research Questions

Q. How do the bromo and methoxycarbonyl substituents influence reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Bromo group : Acts as a potential leaving group, enabling sequential cross-coupling (e.g., replacing Br with another aryl group post-borylation). However, harsh conditions (e.g., strong bases) may cause protodeboronation .
  • Methoxycarbonyl group : The electron-withdrawing nature enhances electrophilicity of the boronic acid, accelerating transmetalation but potentially reducing stability. Steric hindrance from the methyl group at the 4-position may lower coupling efficiency with bulky partners .
  • Optimization : Use mild bases (Cs₂CO₃) and low temperatures (0–25°C) to minimize side reactions .

Q. Can the bromo group be retained during multi-step syntheses involving boronic acid transformations?

  • Orthogonality : The bromo group is generally stable under Suzuki-Miyaura conditions but may react in Ullmann or Buchwald-Hartwig couplings. To retain Br:
    • Avoid high temperatures (>80°C) and strongly reducing conditions .
    • Use Pd catalysts with low oxidative addition activity (e.g., Pd(OAc)₂ with SPhos ligand) .
  • Case study : In a synthesis of biaryl systems, the bromo group remained intact when coupling occurred at the boronic acid site, enabling subsequent functionalization (e.g., azide substitution) .

Q. What are common impurities in this compound, and how are they analyzed?

  • Byproducts : Protodeboronated aromatics (e.g., 3-bromo-5-methoxycarbonyl-4-methylbenzene), ester hydrolysis products, or di-borylated species .
  • Analysis :
    • HPLC/LC-MS : Detects hydrolyzed esters (retention time shifts) or deboronated byproducts .
    • ¹⁹F NMR (if applicable): Monitors fluorinated impurities in analogs .
  • Mitigation : Store the compound anhydrous (under N₂ or Ar) at –20°C to prevent hydrolysis .

Methodological Challenges and Contradictions

Q. Conflicting reports on coupling efficiency with electron-deficient partners

  • Issue : Some studies report low yields when coupling with nitro-substituted aryl halides, while others achieve success .
  • Resolution :
    • Use additives like silver oxide (Ag₂O) to stabilize the boronate intermediate .
    • Switch to microwave-assisted conditions (100°C, 10 min) for accelerated reactivity .

Q. Stability discrepancies in different solvents

  • Contradiction : While the compound is stable in THF and DMSO for short periods, prolonged storage in DMSO leads to ester hydrolysis .
  • Recommendation : Prepare fresh solutions in degassed THF and avoid protic solvents during reactions .

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